molecular formula C14H18N2O B2974028 N-[(1R)-1-Cyano-2-methylpropyl]-2-ethylbenzamide CAS No. 2223072-08-8

N-[(1R)-1-Cyano-2-methylpropyl]-2-ethylbenzamide

Katalognummer B2974028
CAS-Nummer: 2223072-08-8
Molekulargewicht: 230.311
InChI-Schlüssel: RFBDHEVNOSSGHI-ZDUSSCGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1R)-1-Cyano-2-methylpropyl]-2-ethylbenzamide, also known as NCT or NCT-501, is a small molecule inhibitor that targets the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in the development and maintenance of various tissues and organs, and dysregulation of this pathway has been implicated in several diseases, including cancer, osteoporosis, and Alzheimer's disease.

Wirkmechanismus

N-[(1R)-1-Cyano-2-methylpropyl]-2-ethylbenzamide inhibits the Wnt/β-catenin signaling pathway by binding to the protein Dishevelled (Dvl), which is a key component of the pathway. This binding prevents the activation of downstream signaling events that are necessary for the pathway to function properly. By inhibiting this pathway, this compound can prevent the growth and survival of cancer cells, promote bone formation, and reduce the accumulation of amyloid beta plaques in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer, this compound inhibits the growth and survival of cancer cells by blocking the Wnt/β-catenin signaling pathway. In osteoporosis, this compound promotes bone formation and inhibits bone resorption, leading to increased bone mass and strength. In Alzheimer's disease, this compound improves cognitive function and reduces the accumulation of amyloid beta plaques in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-[(1R)-1-Cyano-2-methylpropyl]-2-ethylbenzamide in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. This makes it a cost-effective and accessible tool for researchers studying the Wnt/β-catenin signaling pathway. One limitation of using this compound is that it may have off-target effects, meaning that it may inhibit other pathways or proteins in addition to the Wnt/β-catenin pathway. This can complicate the interpretation of experimental results and may require additional controls and validation.

Zukünftige Richtungen

There are several future directions for research on N-[(1R)-1-Cyano-2-methylpropyl]-2-ethylbenzamide. One area of interest is the development of more potent and selective inhibitors of the Wnt/β-catenin pathway. This could lead to the development of more effective therapies for cancer, osteoporosis, and Alzheimer's disease. Another area of interest is the identification of biomarkers that can predict response to this compound treatment. This could help to identify patients who are most likely to benefit from this compound therapy and could help to personalize treatment plans. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of this compound in various diseases.

Synthesemethoden

The synthesis of N-[(1R)-1-Cyano-2-methylpropyl]-2-ethylbenzamide involves several steps, including the preparation of 2-ethylbenzoic acid, the conversion of 2-ethylbenzoic acid to 2-ethylbenzoyl chloride, and the reaction of 2-ethylbenzoyl chloride with (R)-2-cyanomethyl-2-methylpropane-1-ol. The final product is obtained by purification through column chromatography.

Wissenschaftliche Forschungsanwendungen

N-[(1R)-1-Cyano-2-methylpropyl]-2-ethylbenzamide has been shown to have potential therapeutic applications in several diseases, including cancer, osteoporosis, and Alzheimer's disease. In cancer, this compound inhibits the Wnt/β-catenin signaling pathway, which is often dysregulated in various types of cancer. In preclinical studies, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. In osteoporosis, this compound has been shown to increase bone mass and strength by promoting bone formation and inhibiting bone resorption. In Alzheimer's disease, this compound has been shown to improve cognitive function and reduce the accumulation of amyloid beta plaques in the brain.

Eigenschaften

IUPAC Name

N-[(1R)-1-cyano-2-methylpropyl]-2-ethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-4-11-7-5-6-8-12(11)14(17)16-13(9-15)10(2)3/h5-8,10,13H,4H2,1-3H3,(H,16,17)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBDHEVNOSSGHI-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)NC(C#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1C(=O)N[C@@H](C#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.